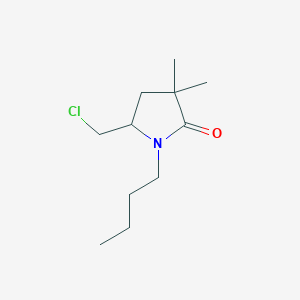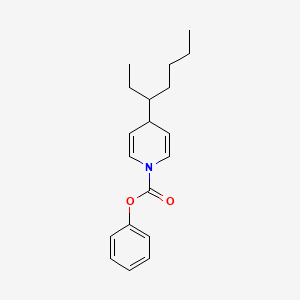
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate est un composé chimique appartenant à la classe des dérivés de la pyridine. Ce composé se caractérise par la présence d'un groupe phényle, d'une chaîne heptane-3-yle et d'un cycle pyridine avec un groupe carboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate implique généralement la réaction d'un dérivé de la pyridine avec un ester phénylique. Les conditions de réaction comprennent souvent l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter le processus d'estérification. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane sous reflux pour assurer une conversion complète des réactifs.
Méthodes de production industrielle
Dans un contexte industriel, la production du 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate peut impliquer un processus en continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs tels que le palladium sur charbon ou d'autres catalyseurs métalliques de transition peut être utilisée pour accélérer la réaction. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire le groupe carboxylate en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine, où des dérivés halogénés peuvent être formés en utilisant des réactifs comme le chlorure de thionyle ou le tribromure de phosphore.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur charbon comme catalyseur.
Substitution : Chlorure de thionyle ou tribromure de phosphore dans un solvant inerte comme le dichlorométhane.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés d'alcool.
Substitution : Dérivés halogénés de la pyridine.
Applications de la recherche scientifique
Le 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité. Les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl 4-(heptan-3-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Le 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate peut être comparé à d'autres dérivés de la pyridine, tels que :
- 4-(Hexane-3-yl)-1-phénylpyridine-1(4H)-carboxylate
- 4-(Octane-3-yl)-1-phénylpyridine-1(4H)-carboxylate
- 4-(Pentane-3-yl)-1-phénylpyridine-1(4H)-carboxylate
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par la longueur de la chaîne alkyle. La particularité du 4-(Heptane-3-yl)-1-phénylpyridine-1(4H)-carboxylate réside dans sa longueur de chaîne spécifique, qui peut influencer ses propriétés chimiques et biologiques.
Propriétés
Numéro CAS |
651053-97-3 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
phenyl 4-heptan-3-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-9-16(4-2)17-12-14-20(15-13-17)19(21)22-18-10-7-6-8-11-18/h6-8,10-17H,3-5,9H2,1-2H3 |
Clé InChI |
RPJZGJBOOZWMAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


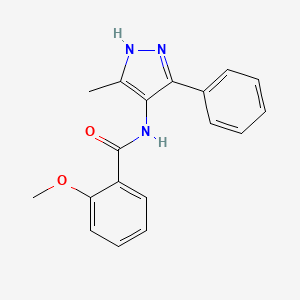
![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
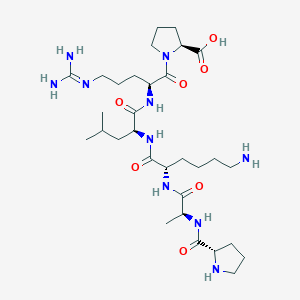
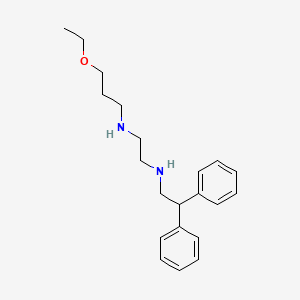
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

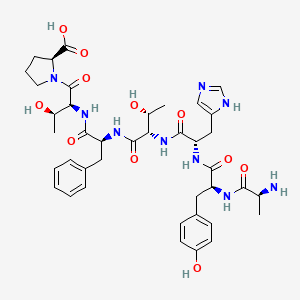



![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
